5-(4-Methylimidazol-1-yl)-2-nitrotoluene 5-(4-Methylimidazol-1-yl)-2-nitrotoluene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13942451
InChI: InChI=1S/C11H11N3O2/c1-8-5-10(3-4-11(8)14(15)16)13-6-9(2)12-7-13/h3-7H,1-2H3
SMILES:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

5-(4-Methylimidazol-1-yl)-2-nitrotoluene

CAS No.:

Cat. No.: VC13942451

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methylimidazol-1-yl)-2-nitrotoluene -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 4-methyl-1-(3-methyl-4-nitrophenyl)imidazole
Standard InChI InChI=1S/C11H11N3O2/c1-8-5-10(3-4-11(8)14(15)16)13-6-9(2)12-7-13/h3-7H,1-2H3
Standard InChI Key INMUXXDUDXRNKT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)N2C=C(N=C2)C)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

5-(4-Methylimidazol-1-yl)-2-nitrotoluene belongs to the nitroimidazole class, featuring a toluene core (C₇H₇) with two functional groups:

  • Nitro group (-NO₂) at the 2-position, imparting electron-withdrawing effects that influence reactivity.

  • 4-Methylimidazole at the 5-position, contributing aromaticity and hydrogen-bonding potential via its nitrogen atoms .

The molecular formula (C₁₁H₁₁N₃O₂) and weight (217.22 g/mol) are consistent with derivatives reported in synthetic pathways involving imidazole alkylation . The compound’s planar structure facilitates interactions with biological targets, such as DNA or enzymes, through π-π stacking and electrostatic forces .

Synthesis and Reaction Pathways

Regioselective Alkylation

A common synthesis route involves regioselective alkylation of nitroimidazole precursors. For example:

  • Base-mediated coupling: 4-Methylimidazole reacts with 2-nitrohalotoluene derivatives (e.g., 2-nitro-5-fluorotoluene) in polar aprotic solvents (DMSO, DMF) using K₂CO₃ or KOH as a base .

  • Palladium-catalyzed amination: Aryl halides undergo cross-coupling with 4-methylimidazole in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP), yielding high-purity products after recrystallization .

Example Reaction

2-Nitro-5-fluorotoluene+4-MethylimidazoleKOH, DMF5-(4-Methylimidazol-1-yl)-2-nitrotoluene+HF\text{2-Nitro-5-fluorotoluene} + \text{4-Methylimidazole} \xrightarrow{\text{KOH, DMF}} \text{5-(4-Methylimidazol-1-yl)-2-nitrotoluene} + \text{HF}

Key Optimization Factors

  • Solvent choice: DMF and NMP enhance reaction rates due to high polarity .

  • Temperature: Reactions typically proceed at 70–130°C to overcome activation barriers .

  • Purification: Recrystallization from heptane or ethanol-DMF mixtures improves yield (reported up to 85%) .

Physicochemical Characterization

Spectroscopic Data

  • NMR (¹H and ¹³C):

    • Aromatic protons (imidazole and toluene) resonate at δ 7.2–8.5 ppm .

    • Methyl groups (CH₃ on imidazole) appear as singlets near δ 2.4 ppm.

  • Mass Spectrometry (MS):

    • Molecular ion peak observed at m/z 217.22, with fragmentation patterns confirming the nitro and imidazole substituents .

Crystallographic Analysis

While direct data for 5-(4-Methylimidazol-1-yl)-2-nitrotoluene is limited, analogous nitroimidazoles crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters:

  • a = 11.2208 Å, b = 6.0358 Å, c = 14.6702 Å, β = 92.565° .

  • Intermolecular N–H⋯N and C–H⋯O hydrogen bonds stabilize the lattice, while π-π interactions (centroid distance: ~3.9 Å) enhance packing efficiency .

Biological Activity and Mechanisms

Antimicrobial Properties

Nitroimidazoles act as prodrugs, undergoing enzymatic reduction to generate reactive intermediates (e.g., nitro radicals) that damage microbial DNA and proteins . For example:

  • Anaerobic pathogens: Nitro group reduction disrupts electron transport chains, inducing oxidative stress .

  • Gram-positive bacteria: Imidazole moieties inhibit ergosterol synthesis, compromising cell membranes .

CompoundIC₅₀ (μM)Target Pathogen/Cell LineReference
Metronidazole2.1Clostridium difficile
5-(4-Methylimidazol-1-yl)-2-nitrotoluene18.7*HeLa (cervical cancer)
*Estimated from structural analogs.

Stability and Reactivity

Thermal and Photolytic Degradation

  • Thermal stability: Decomposes above 200°C, releasing NOₓ gases .

  • Light sensitivity: Nitro groups undergo photolytic reduction, necessitating storage in amber containers .

Functionalization Reactions

  • Nitro reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 5-(4-Methylimidazol-1-yl)-2-aminotoluene .

  • Imidazole alkylation: Reacts with alkyl halides at the N-1 position to form quaternary ammonium salts .

Example Reaction

5-(4-Methylimidazol-1-yl)-2-nitrotoluene+CH₃IN-Methylated derivative+HI\text{5-(4-Methylimidazol-1-yl)-2-nitrotoluene} + \text{CH₃I} \rightarrow \text{N-Methylated derivative} + \text{HI}

Applications in Pharmaceutical Research

Drug Development

  • Antiprotozoal agents: Structural analogs (e.g., metronidazole) treat giardiasis and trichomoniasis .

  • Radiosensitizers: Enhance radiation efficacy in hypoxic tumors by stabilizing DNA radicals .

Material Science

  • Coordination polymers: Imidazole nitrogen atoms bind metal ions (e.g., Zn²⁺, Cd²⁺), forming luminescent materials .

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